![molecular formula C8H10O3 B8760594 methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8760594.png)
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate
Descripción general
Descripción
methyl 2-oxobicyclo[310]hexane-1-carboxylate is a bicyclic compound that features a unique structure with a fused three-membered and five-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s reactivity and stability make it suitable for use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The strained ring system of the compound allows it to participate in unique chemical reactions, which can modulate biological activity. For example, the compound can act as an inhibitor or activator of enzymes by binding to their active sites and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system, known for its use in medicinal chemistry.
Bicyclo[1.1.1]pentane: A highly strained bicyclic compound used as a bioisostere in drug design.
Uniqueness
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific ring structure and the presence of an oxo group, which imparts distinct reactivity and potential applications. Its ability to form highly strained intermediates makes it valuable for the synthesis of complex molecules and the study of reaction mechanisms.
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)8-4-5(8)2-3-6(8)9/h5H,2-4H2,1H3 |
Clave InChI |
BPGXDVJKUAMWSX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC1CCC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
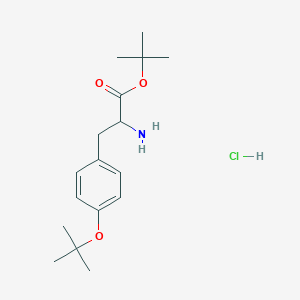
![[5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol](/img/structure/B8760525.png)
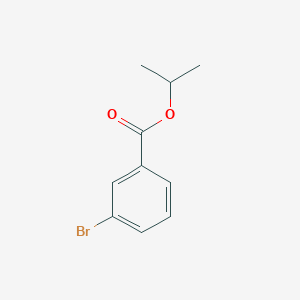
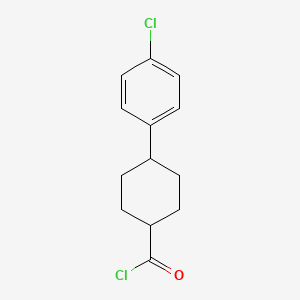
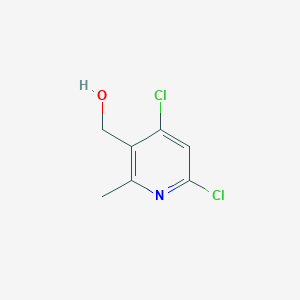
![N-[(adamantan-1-yl)methyl]benzamide](/img/structure/B8760549.png)
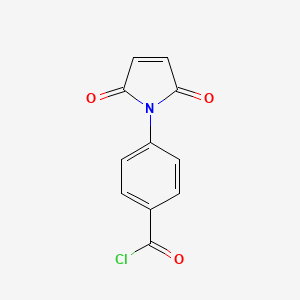
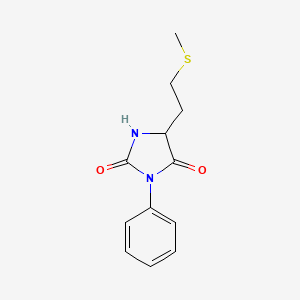
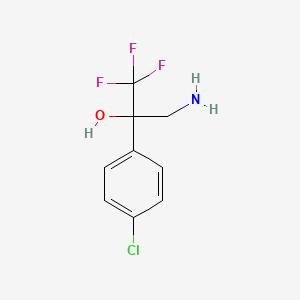
![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)acetonitrile](/img/structure/B8760584.png)
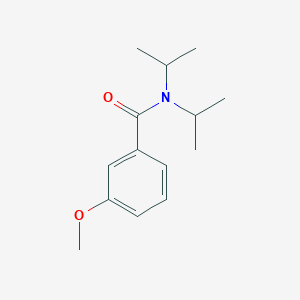
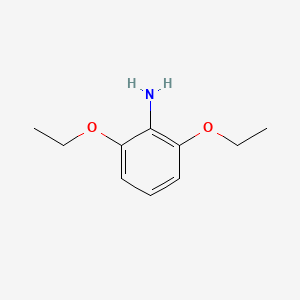
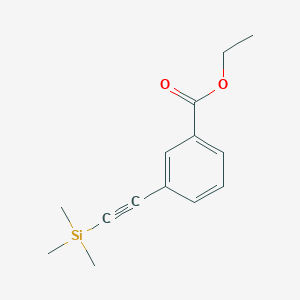
![3-{[(3-Nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B8760613.png)
